molecular formula C21H23N3O2S B11461778 4-tert-butyl-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-tert-butyl-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11461778
M. Wt: 381.5 g/mol
InChI Key: BMWOKESWMWIPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHYL-2-PROPANYL)-N-(4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE is a complex organic compound with a unique structure that combines a benzamide group with a pyrimido[2,1-b][1,3]benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-2-PROPANYL)-N-(4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Construction of the Pyrimido[2,1-b][1,3]benzothiazole Ring: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzothiazole derivative, with a formyl or acyl group under acidic or basic conditions.

    Introduction of the 2-Methyl-2-Propanyl Group: This can be done via alkylation reactions using reagents like tert-butyl bromide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-(4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHYL-2-PROPANYL)-N-(4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE: shares structural similarities with other benzamide derivatives and pyrimido[2,1-b][1,3]benzothiazole compounds.

    IRGAFOS P-EPQ: A compound with a similar benzothiazole core but different substituents.

    2-Methyl-2-Propanyl (2-Methyl-1-Oxo-2-Propanyl)Carbamate: Another compound with a similar alkyl group but different core structure.

Uniqueness

The uniqueness of 4-(2-METHYL-2-PROPANYL)-N-(4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE lies in its combination of a benzamide group with a pyrimido[2,1-b][1,3]benzothiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

4-tert-butyl-N-(4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C21H23N3O2S/c1-21(2,3)14-10-8-13(9-11-14)18(25)23-15-12-22-20-24(19(15)26)16-6-4-5-7-17(16)27-20/h8-12H,4-7H2,1-3H3,(H,23,25)

InChI Key

BMWOKESWMWIPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.